molecular formula C21H20N2O4 B2742299 butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate CAS No. 852367-75-0

butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate

Cat. No.: B2742299
CAS No.: 852367-75-0
M. Wt: 364.401
InChI Key: FVTXDZYTVWMFMO-UHFFFAOYSA-N
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Description

Butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate is a synthetic organic compound that features an indole moiety, a benzoate ester, and an acetamido group. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate typically involves multiple steps, starting with the preparation of the indole derivative One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different derivatives.

    Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the acetamido group can yield primary amines.

Scientific Research Applications

Butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can affect cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Butyl benzoate: A simpler ester with similar industrial applications.

Uniqueness

Butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate is unique due to its combination of an indole ring, acetamido group, and benzoate ester. This structure provides a versatile platform for chemical modifications and potential biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

butyl 4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-2-3-12-27-21(26)14-8-10-15(11-9-14)23-20(25)19(24)17-13-22-18-7-5-4-6-16(17)18/h4-11,13,22H,2-3,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTXDZYTVWMFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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